1-(4-chlorophenyl)-N-((5-(p-tolyl)isoxazol-3-yl)methyl)cyclopentanecarboxamide
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Overview
Description
1-(4-chlorophenyl)-N-((5-(p-tolyl)isoxazol-3-yl)methyl)cyclopentanecarboxamide is a synthetic organic compound that belongs to the class of carboxamides This compound features a cyclopentanecarboxamide core with a 4-chlorophenyl group and a 5-(p-tolyl)isoxazol-3-yl)methyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-chlorophenyl)-N-((5-(p-tolyl)isoxazol-3-yl)methyl)cyclopentanecarboxamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the isoxazole ring: This can be achieved through a [3+2] cycloaddition reaction between an alkyne and a nitrile oxide.
Attachment of the p-tolyl group: This step may involve a Friedel-Crafts alkylation reaction.
Formation of the cyclopentanecarboxamide core: This can be synthesized through a series of reactions starting from cyclopentanone, followed by amide formation.
Coupling of the 4-chlorophenyl group: This step might involve a Suzuki coupling reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-(4-chlorophenyl)-N-((5-(p-tolyl)isoxazol-3-yl)methyl)cyclopentanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Sodium hydride (NaH) for nucleophilic substitution; sulfuric acid (H₂SO₄) for electrophilic substitution.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical agent.
Industry: Could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(4-chlorophenyl)-N-((5-(p-tolyl)isoxazol-3-yl)methyl)cyclopentanecarboxamide would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
1-(4-chlorophenyl)-N-((5-(p-tolyl)isoxazol-3-yl)methyl)cyclohexanecarboxamide: Similar structure but with a cyclohexane ring instead of cyclopentane.
1-(4-chlorophenyl)-N-((5-(p-tolyl)isoxazol-3-yl)methyl)benzamide: Similar structure but with a benzene ring instead of cyclopentane.
Uniqueness
1-(4-chlorophenyl)-N-((5-(p-tolyl)isoxazol-3-yl)methyl)cyclopentanecarboxamide is unique due to its specific combination of functional groups and ring structures, which can impart distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
1-(4-chlorophenyl)-N-[[5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl]cyclopentane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23ClN2O2/c1-16-4-6-17(7-5-16)21-14-20(26-28-21)15-25-22(27)23(12-2-3-13-23)18-8-10-19(24)11-9-18/h4-11,14H,2-3,12-13,15H2,1H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXGPMZFZTCLECB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=NO2)CNC(=O)C3(CCCC3)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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